Magnesium(2+) ethanide chloride

Description

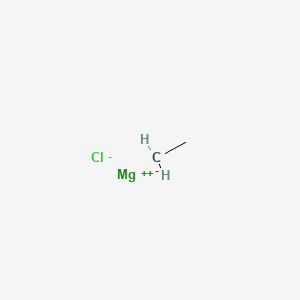

Magnesium(2+) ethanide chloride, commonly known as ethylmagnesium chloride (C₂H₅ClMg), is an organomagnesium compound classified as a Grignard reagent. Its molecular weight is 88.82 g/mol, and it is characterized by the formula [Cl⁻Mg⁺-C₂H₅] . This compound is highly reactive, requiring strict anhydrous conditions during synthesis and handling due to its sensitivity to moisture and oxygen. Ethylmagnesium chloride is typically synthesized by reacting ethyl chloride with magnesium metal in dry ether solvents .

Properties

IUPAC Name |

magnesium;ethane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCXQARVHOPWFJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

- Activation of Magnesium : Surface oxide layers on magnesium are removed by mechanical agitation or pre-treatment with iodine or ethyl bromide.

- Initiation : A small portion of ethyl chloride is added to activated magnesium in dry ether, generating a radical intermediate that propagates the reaction.

- Propagation : The sustained reaction is maintained at 40–50°C, with ethyl chloride added dropwise to control exothermicity.

Critical Parameters :

- Solvent : Diethyl ether (b.p. 34.6°C) facilitates reagent solubility and stabilizes the Grignard complex via Lewis acid-base interactions.

- Purity : Water content >50 ppm leads to hydrolysis, yielding ethane and Mg(OH)Cl.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Mg Particle Size | 0.5–2 mm | 85–92% |

| Ethyl Chloride Purity | ≥99.5% | <5% side products |

| Reaction Temperature | 40–50°C | Maximizes kinetics without solvent loss |

Catalytic Methods Using Tertiary Amines in Hydrocarbon Solvents

Industrial protocols often replace ethers with hydrocarbon solvents (e.g., toluene) paired with tertiary amines (e.g., triethylamine) to enhance safety and reduce costs. This method leverages amine coordination to solubilize the Grignard reagent while suppressing Mg passivation.

Protocol from Patent Literature:

- Setup : Magnesium turnings (1.2 equiv) and triethylamine (1.0 equiv) in dry toluene.

- Reaction : Ethyl chloride (1.0 equiv) is added at 50°C under nitrogen, yielding a clear solution of ethylmagnesium chloride-triethylamine adduct.

- Workup : Filtration removes unreacted Mg, and solvent evaporation yields a solid product (93% purity by Mg:Cl analysis).

Advantages :

Limitations :

- Higher temperatures (50–70°C) required compared to ether-based methods.

- Amine co-products may complicate downstream reactions.

Continuous Flow Synthesis for Industrial Scalability

Modern plants employ continuous flow reactors to improve heat dissipation and consistency. A representative setup involves:

- Magnesium Chips : Packed in a column with pre-activated surfaces.

- Ethyl Chloride Feed : Dissolved in THF at 2.7 M, fed at 5 L/min.

- Product Isolation : In-line filtration and solvent recovery yield 98% pure ethylmagnesium chloride at 500 kg/day scale.

Key Metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 4–6 h | 20–30 min |

| Yield | 85–90% | 92–95% |

| Solvent Consumption | 8 L/kg product | 3 L/kg product |

Chemical Reactions Analysis

Types of Reactions: Ethylmagnesium chloride undergoes several types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Carboxylation: It reacts with carbon dioxide to form carboxylic acids.

Coupling Reactions: It can participate in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Aldehydes and Ketones: React under anhydrous conditions to form secondary and tertiary alcohols.

Esters: React to form tertiary alcohols after two equivalents of the Grignard reagent are added.

Carbon Dioxide: Reacts to form carboxylic acids under anhydrous conditions.

Major Products:

Alcohols: From reactions with aldehydes, ketones, and esters.

Carboxylic Acids: From reactions with carbon dioxide.

Scientific Research Applications

Magnesium(2+) ethanide chloride, also known as ethylmagnesium chloride (C₂H₅MgCl), is an organometallic compound belonging to the Grignard reagents family. Grignard reagents are widely utilized in organic synthesis for creating carbon-carbon bonds. Ethylmagnesium chloride is typically available as a solution in tetrahydrofuran or diethyl ether, and it is known for its high reactivity and sensitivity to both moisture and air. Magnesium chloride (MgCl2), in various forms, exhibits significant biological activity.

Scientific Research Applications

Ethylmagnesium chloride is extensively used in scientific research due to its versatility in chemistry, biology, medicine, and industry.

Chemistry Ethylmagnesium chloride serves as a crucial reagent in organic synthesis for forming carbon-carbon bonds. The carbon-magnesium bond in ethylmagnesium chloride is highly polarized, making the carbon atom nucleophilic. It can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of a tetrahedral intermediate, which, upon hydrolysis, yields the final alcohol product.

Biology and Medicine It is employed in the synthesis of various pharmaceuticals and biologically active compounds. Magnesium chloride is used in nutraceutical and pharmaceutical preparations . The hexahydrate form is sometimes marketed as "magnesium oil" . Magnesium chloride is also used as a mineral supplement to prevent and treat low amounts of magnesium in the blood . It is very important for the normal functioning of cells, nerves, muscles, bones, and the heart . Magnesium chloride is utilized for electrolyte replenishment and in conditions associated with magnesium deficiencies . Magnesium plays a role in regulating intracellular calcium levels, impacting cellular functions like muscle contraction and neurotransmitter release. Magnesium deficiency can lead to depression .

Industry It is employed in the production of fine chemicals, agrochemicals, and materials science. Anhydrous MgCl2 is the primary precursor to metallic magnesium, which is produced through electrolysis of molten MgCl2 . MgCl2 is also used as a catalyst support in Ziegler-Natta catalysts, which are used commercially to produce polyolefins . The use of MgCl2 supports increases the activity of traditional catalysts and has allowed for the development of highly stereospecific catalysts for the production of polypropylene . Magnesium chloride is also a Lewis acid catalyst in aldol reactions .

Additional Applications of Magnesium Chloride

Nutrition and Medicine Magnesium chloride is used in both nutraceutical and pharmaceutical preparations .

Wastewater Treatment It is used to supply the magnesium necessary to precipitate phosphorus in the form of struvite from agricultural waste and human urine .

Gardening and Horticulture Magnesium chloride can serve as a substitute for magnesium sulfate (Epsom salt) in correcting magnesium deficiency in plants through foliar feeding . However, it should be applied carefully due to the chlorine content, which can be toxic if over-applied .

Ice Control Magnesium chloride is used for low-temperature de-icing of highways, sidewalks, and parking lots . It helps prevent ice from bonding to the pavement, which allows snow plows to clear treated roads more efficiently .

Biological Effects of this compound

Case Studies

Clinical Trial on Magnesium Bioavailability A pilot study assessed the bioavailability of magnesium from MgCl₂ supplements in healthy adults. The results indicated significantly higher increases in ionized magnesium concentrations following MgCl₂ administration compared to a placebo.

Antimicrobial Properties at Low pH In experiments with Listeria monocytogenes, magnesium chloride increased acidity to levels detrimental to bacterial viability, outperforming other salts like NaCl and KCl. This supports its potential in treating skin infections where acidic environments are beneficial.

Mechanism of Action

The mechanism of action of ethylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones. The reaction proceeds through the formation of a tetrahedral intermediate, which upon hydrolysis, yields the final alcohol product .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 2386-64-3

- Structure : Ionic interaction between Mg²⁺, Cl⁻, and the ethyl group.

- Reactivity : Acts as a strong nucleophile in organic synthesis, enabling carbon-carbon bond formation (e.g., in ketone and alcohol synthesis) .

Comparison with Similar Compounds

Inorganic Magnesium Chloride (MgCl₂)

Key Differences :

- Ethylmagnesium chloride is organometallic and used in synthetic organic chemistry, whereas MgCl₂ is inorganic and serves industrial, medical, and material science purposes.

- MgCl₂ hydrates (e.g., MgCl₂·6H₂O) are commercially available for laboratory use, with standardized solutions for titrations , while ethylmagnesium chloride is exclusively handled under inert conditions.

Other Transition Metal Chlorides

Ethylmagnesium chloride differs significantly from transition metal chlorides like MnCl₂, CoCl₂, and NiCl₂, which are often used in coordination chemistry:

Reactivity Contrast :

Other Grignard Reagents

| Property | Ethylmagnesium Chloride | General Grignard Reagents (e.g., MeMgCl) |

|---|---|---|

| Alkyl Group | Ethyl (C₂H₅) | Methyl (CH₃), Phenyl (C₆H₅), etc. |

| Nucleophilicity | Moderate (size-dependent) | Methyl groups are more nucleophilic |

| Applications | Synthesis of branched alcohols | Widely used in ketone and ester synthesis |

Biological Activity

Magnesium(2+) ethanide chloride, often referred to as magnesium chloride (MgCl2) in various forms, is a compound that exhibits significant biological activity. This article explores its biological roles, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Magnesium chloride is a highly soluble magnesium salt that plays essential roles in biological systems. It is involved in numerous physiological processes, including enzyme activation, cellular signaling, and maintaining ion balance. The compound's biological activity can be attributed to its ability to influence various cellular mechanisms.

1. Enzymatic Co-factor:

Magnesium ions (Mg²⁺) act as crucial co-factors for many enzymes. They stabilize negative charges on substrates and facilitate enzymatic reactions by altering the conformation of proteins. For instance, Mg²⁺ is vital for ATP-dependent processes, where it forms complexes with ATP, enhancing the molecule's reactivity .

2. Calcium Homeostasis:

Mg²⁺ plays a role in regulating intracellular calcium levels. Studies have shown that magnesium chloride can impact calcium extrusion systems in cells, leading to increased cytosolic and mitochondrial calcium concentrations . This modulation can influence various cellular functions such as muscle contraction and neurotransmitter release.

3. Antimicrobial Properties:

Research indicates that magnesium chloride exhibits antimicrobial activity, particularly at low pH levels. It has been shown to compromise the viability of various bacterial strains when exposed to acidic conditions, enhancing its potential use in disinfection applications .

Data Table: Biological Effects of this compound

Case Studies

Case Study 1: Clinical Trial on Magnesium Bioavailability

A pilot study evaluated the bioavailability of magnesium from MgCl₂ supplements in healthy adults. Participants consumed either MgCl₂ or a placebo, with results indicating significantly higher increases in ionized magnesium concentrations following MgCl₂ administration compared to placebo (AUC = 1.51 ± 0.96 vs. 0.84 ± 0.82 mg/dL•24h; p < 0.05) . This study highlights the compound's efficacy in enhancing magnesium status.

Case Study 2: Antimicrobial Properties at Low pH

In experiments involving Listeria monocytogenes, magnesium chloride was tested for its antimicrobial effects under acidic conditions. The results demonstrated that MgCl₂ significantly increased acidity to levels detrimental to bacterial viability, outperforming other salts like NaCl and KCl . This finding supports the therapeutic potential of MgCl₂ in treating skin infections where acidic environments are beneficial.

Research Findings

Recent research has expanded on the understanding of magnesium's role in biological systems:

- Immune Function: Magnesium is implicated in immune regulation, with studies suggesting that low serum magnesium levels may correlate with increased susceptibility to infections .

- Cellular Proliferation: A deficiency in Mg²⁺ has been linked to impaired cell cycle progression and reduced protein synthesis, indicating its importance in cellular growth and repair mechanisms .

Q & A

Basic: What are the established laboratory synthesis protocols for ethylmagnesium chloride, and how can purity be ensured?

Ethylmagnesium chloride (C₂H₅ClMg) is synthesized via the reaction of magnesium metal with ethyl halides (e.g., ethyl chloride) in anhydrous diethyl ether under inert atmosphere (argon/nitrogen). Key steps include:

- Initiation : Clean magnesium turnings are activated by gentle heating or iodine treatment to remove oxide layers .

- Reaction Control : The exothermic reaction requires temperature monitoring (20–40°C) to avoid runaway conditions.

- Purification : The reagent is decanted or filtered to remove unreacted magnesium, and concentration is determined by titration (e.g., using 0.05 M edetate disodium, as in magnesium chloride standardization ).

- Storage : Solutions are stored below -20°C in sealed, moisture-free containers to prevent decomposition .

Basic: What spectroscopic and crystallographic methods confirm the structure of ethylmagnesium chloride?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., THF-d₈) identify organic ligands and coordination shifts. For example, ethyl group protons resonate at δ 0.5–1.5 ppm .

- X-ray Diffraction (XRD) : Single-crystal XRD reveals the tetrahedral geometry of the magnesium center and Cl⁻/ethyl coordination. Studies on analogous MgCl₂ complexes in ethereal solvents show similar structural motifs .

- Elemental Analysis : Combustion analysis quantifies C, H, and Cl content, with deviations indicating impurities (e.g., residual ether or MgO) .

Advanced: How do solvent coordination and aggregation states influence ethylmagnesium chloride’s reactivity?

In ethereal solvents (e.g., THF), ethylmagnesium chloride exists as a Schlenk equilibrium mixture of monomers, dimers, and higher aggregates. Key findings:

- Solvent Effects : Polar solvents stabilize monomeric species, enhancing nucleophilicity. Computational studies (DFT) on MgCl₂-THF systems show solvent coordination lowers activation barriers for reactions .

- Aggregation Impact : Dimers exhibit reduced reactivity in cross-coupling reactions compared to monomers. Spectroscopic monitoring (e.g., UV-Vis) tracks aggregation states .

Advanced: What computational approaches elucidate the electronic structure of ethylmagnesium chloride?

- Density Functional Theory (DFT) : Calculations on MgCl₂-ether complexes reveal charge distribution and bond dissociation energies. For ethylmagnesium chloride, analogous studies predict Mg–C bond polarization and nucleophilic character .

- Reaction Pathway Modeling : Transition-state analysis for Grignard reactions identifies rate-determining steps, such as alkyl transfer to electrophiles .

Basic: What are the optimal storage conditions to prevent decomposition of ethylmagnesium chloride?

- Temperature : Store at -20°C or lower to slow degradation. Solutions in THF or ether remain stable for weeks under argon .

- Moisture Control : Use airtight Schlenk flasks with PTFE valves. Moisture levels >50 ppm trigger hydrolysis to Mg(OH)Cl and ethane .

- Light Sensitivity : Amber glass or foil-wrapped containers prevent photodegradation .

Advanced: How do trace impurities affect ethylmagnesium chloride’s performance, and how are they detected?

- Common Contaminants : Residual ethyl chloride, MgO, or moisture reduce reactivity.

- Detection Methods :

- Karl Fischer Titration : Quantifies water content (detection limit: 10 ppm) .

- GC-MS : Identifies organic impurities (e.g., ether degradation products) .

- Mitigation : Pre-treatment of magnesium with HCl vapor removes oxides, while solvent distillation reduces protic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.